molecular formula C9H7BrO B11891750 7-bromo-2H-chromene

7-bromo-2H-chromene

Cat. No.: B11891750
M. Wt: 211.05 g/mol
InChI Key: MNJLDIKNZUZLEU-UHFFFAOYSA-N
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Description

7-Bromo-2H-chromene is a brominated derivative of 2H-chromene, an important oxygen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2H-chromene typically involves the bromination of 2H-chromene. One common method is the reaction of 2H-chromene with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted chromenes depending on the nucleophile used.

    Oxidation Products: Chromone derivatives.

    Reduction Products: Dihydrochromene derivatives

Scientific Research Applications

7-Bromo-2H-chromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2H-chromene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom can enhance the compound’s reactivity and binding affinity to its targets, leading to improved efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2H-chromene is unique due to the presence of the bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different pharmacological profiles and synthetic applications compared to other brominated chromenes .

Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

7-bromo-2H-chromene

InChI

InChI=1S/C9H7BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2

InChI Key

MNJLDIKNZUZLEU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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